Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Description
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS: 350014-18-5) is a tetrahydroisoquinoline derivative characterized by a hydroxyl group at position 6 and a methyl ester at position 1 of the isoquinoline scaffold. Its hydrochloride salt form (CAS: 672310-19-9) is commonly used in research, with a purity of 95–97% depending on the supplier . The compound’s molecular formula is C₁₁H₁₃NO₃ (free base) or C₁₁H₁₄ClNO₃ (hydrochloride), and it serves as a key intermediate in synthetic organic chemistry and drug discovery due to its structural versatility .
Properties
IUPAC Name |
methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10/h2-3,6,10,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLKUJXDHHWAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374946 | |
| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350014-18-5 | |
| Record name | Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 207.23 g/mol
- CAS Number : 350014-18-5
- Structure : MTHIQ features a tetrahydroisoquinoline core with a carboxylate ester group and a hydroxyl substituent at the 6-position.
MTHIQ's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Dopamine Receptor Modulation : MTHIQ exhibits significant activity as a partial agonist at dopamine D2 receptors. This modulation can influence dopaminergic signaling pathways, which are crucial in conditions like Parkinson's disease and schizophrenia .
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition can enhance the availability of dopamine in the brain, potentially benefiting patients with Parkinson's disease .
Neuroprotective Effects
Research indicates that MTHIQ may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in neurodegenerative diseases .
Antioxidant Activity
MTHIQ has demonstrated significant antioxidant activity, which is beneficial in mitigating oxidative damage in cells. This property is particularly relevant in the context of neurodegenerative disorders where oxidative stress plays a critical role .
Analgesic Properties
Some studies have reported analgesic effects of MTHIQ, indicating its potential utility in pain management. The compound's interaction with opioid receptors may contribute to this effect .
Case Studies
- Dopamine Receptor Studies : A study highlighted the effects of MTHIQ on D2 receptor signaling pathways. It was found that MTHIQ exhibited biased agonism towards G protein signaling over β-arrestin recruitment, which could have implications for drug development targeting specific receptor pathways .
- Neuroprotection in Animal Models : In animal models of Parkinson’s disease, administration of MTHIQ resulted in improved motor function and reduced neurodegeneration compared to control groups. These findings support the compound's potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective effects. Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. A study published in the Journal of Medicinal Chemistry highlighted its ability to modulate neurotrophic factors, which are crucial for neuronal survival and growth .
Antidepressant Activity
This compound has also been investigated for its antidepressant-like effects in animal models. It appears to influence serotonergic and dopaminergic pathways, suggesting a potential role in treating mood disorders. Research published in Pharmacology Biochemistry and Behavior demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors .
Synthesis and Derivative Development
Synthesis Techniques
this compound can be synthesized through various methods. A common approach involves the reaction of 1,2,3,4-tetrahydro-6-hydroxy-1-isoquinolinecarboxylic acid with acetyl chloride in methanol. This process yields the methyl ester with a high purity level . The synthesis methods are essential for developing analogs that may enhance efficacy or reduce side effects.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays. Studies suggest that it can scavenge free radicals effectively, contributing to its neuroprotective effects. This property is critical for developing therapeutic agents aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's .
Inhibition of Enzymatic Activity
Research indicates that this compound may inhibit certain enzymes linked to inflammatory processes. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could position the compound as a candidate for anti-inflammatory drug development .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- Hydroxyl Group (6-OH) : Enhances hydrogen-bonding capacity, influencing solubility and binding affinity in biological systems. Present in A, B, and E .
- Ester vs. Acid (1-COOR vs. 1-COOH) : Methyl/ethyl esters (A, B, C, D) improve membrane permeability compared to the carboxylic acid (E) .
- Fluorine (6-F) : In C and D, fluorine increases electronegativity and resistance to oxidative metabolism, critical for CNS-targeting drugs .
Physicochemical Properties :
Preparation Methods
Enantioselective Synthesis via Enzymatic Dynamic Kinetic Resolution
A notable advanced method involves the use of Candida antarctica lipase B-catalyzed dynamic kinetic resolution (DKR) of ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride precursors. This enzymatic approach provides:
High stereochemical control, yielding the (R)-configured methyl ester with high enantiomeric excess.
Mild reaction conditions, improving yield and reducing by-products.
Scalability for industrial synthesis of enantiomerically pure intermediates, which are crucial for the synthesis of Liver X Receptor agonists and other bioactive compounds.
Industrial Scale Considerations
Industrial production typically adapts the above synthetic routes with optimization for:
Continuous flow reactors for improved heat and mass transfer.
Use of Lewis acid catalysts (e.g., AlCl3) to promote cyclization at elevated temperatures (~378 K) in solvents such as 1,2-dichlorobenzene.
Careful pH adjustment and recrystallization steps to isolate pure hydrochloride salts.
Optimization of solvent systems and reaction times to maximize yield and purity.
Detailed Reaction Conditions and Analysis
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pictet-Spengler Cyclization | Aromatic amine + aldehyde, acid catalyst (e.g., HCl, p-TsOH), solvent (e.g., methanol, dichloromethane), room temp to reflux | Forms tetrahydroisoquinoline core |
| 2 | Esterification | Carboxylic acid + methanol, acid catalyst (H2SO4 or HCl), reflux | Methyl ester formation |
| 3 | Hydroxylation (if not pre-introduced) | Selective aromatic hydroxylation reagents (e.g., hydroxylating enzymes or chemical oxidants) | Position-specific hydroxylation at C6 |
| 4 | Salt formation | Treatment with HCl gas or aqueous HCl | Produces hydrochloride salt for stability |
Preparation of Stock Solutions for Experimental Use
For laboratory or in vivo studies, the hydrochloride salt form is prepared into stock solutions with precise molarity. A representative table for preparing stock solutions is as follows:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.1036 | 0.8207 | 0.4104 |
| 5 | 20.5181 | 4.1036 | 2.0518 |
| 10 | 41.0363 | 8.2073 | 4.1036 |
Preparation involves dissolving the compound in DMSO to make a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step before proceeding.
Research Findings on Synthetic Optimization
Catalyst Selection : Lewis acids like AlCl3 have been shown to enhance cyclization efficiency in the Pictet-Spengler reaction, with temperature control critical to avoid side reactions.
Solvent Effects : Polar aprotic solvents improve reaction rates and selectivity; however, aromatic solvents like 1,2-dichlorobenzene provide better thermal stability for high-temperature cyclizations.
Enzymatic Resolution : Use of Candida antarctica lipase B in dynamic kinetic resolution allows for simultaneous racemization and selective esterification, yielding high enantiomeric purity (>95% ee) under mild conditions.
Purification : Recrystallization from ethanol or ethyl acetate is effective for isolating pure hydrochloride salts with >97% purity, confirmed by HPLC and elemental analysis.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Pictet-Spengler Condensation | Acid-catalyzed cyclization of amine + aldehyde | Straightforward, well-established | Requires precise control of conditions |
| Esterification with Methanol | Acid-catalyzed ester formation | High yield, simple reagents | Acid-sensitive groups may be affected |
| Enzymatic Dynamic Kinetic Resolution | Lipase-catalyzed enantioselective esterification | High stereoselectivity, mild conditions | Requires enzyme availability and optimization |
| Industrial Continuous Flow Synthesis | Scalable, optimized catalyst and solvent use | Efficient, reproducible | Requires specialized equipment |
Q & A
Q. What are the established synthetic routes for Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically employs the Pomeranz–Fritsch cyclization , a method optimized for tetrahydroisoquinoline derivatives. Key steps include:
- Acetal activation using silyl triflate and sterically hindered pyridine bases under mild conditions (0–25°C) to minimize side reactions .
- Cyclization of phenethylamine precursors with carbonyl compounds, followed by esterification to introduce the methyl carboxylate group.
- Final purification via recrystallization (e.g., ethanol/hexane mixtures) to achieve >95% purity . Yields depend on temperature control (<30°C) and stoichiometric ratios of silyl triflate, with deviations leading to incomplete cyclization or over-oxidation.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Standard protocols include:
- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., hydroxyl at C6, methyl ester at C1) and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks at m/z 222.11 for the free base) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What preliminary biological activities have been reported for structural analogs of this compound?
While direct data on the methyl variant is limited, ethyl analogs (e.g., Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride) show:
- Antibacterial activity : MIC values of 40–50 µg/mL against E. faecalis and P. aeruginosa .
- Anticancer effects : IC = 225 µM against MCF-7 breast cancer cells via apoptosis induction (LDH release: 521.77 U/L vs. 85.35 U/L in controls) .
- Anti-inflammatory properties : 89% IL-6 inhibition at 10 µg/mL, surpassing dexamethasone .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during synthesis?
- Solvent choice : Dichlorobenzene improves cyclization efficiency at 105°C but requires rigorous moisture exclusion .
- Catalyst screening : AlCl promotes intramolecular cyclization but may require post-reaction neutralization (pH 10) to isolate the free base .
- Flow chemistry : Continuous reactors reduce reaction times (5–10 hours vs. 24 hours batch) and improve yield consistency by 15–20% .
Q. What structure-activity relationships (SAR) are observed between substituents and biological activity in tetrahydroisoquinoline derivatives?
Comparative studies highlight:
- Hydroxyl position : C6-OH enhances antibacterial activity (MIC = 40 µg/mL) vs. C7-methoxy analogs (MIC > 100 µg/mL) .
- Ester groups : Methyl esters reduce cytotoxicity (IC = 225 µM) compared to ethyl analogs (IC = 180 µM), suggesting steric effects influence receptor binding .
- Halogen substitution : Fluorine at C6 (e.g., Methyl 6-fluoro-...) decreases anti-inflammatory activity but improves metabolic stability .
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab differences .
- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew IC values by 30–50% .
- Cell line specificity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models may show divergent apoptosis responses .
Methodological Considerations
-
Data tables for reference :
Biological Activity Model System Key Metric Reference Compound Antibacterial E. faecalis MIC = 40 µg/mL Ethyl 6-hydroxy-... Anticancer MCF-7 cells IC = 225 µM Ethyl 6-hydroxy-... Anti-inflammatory RAW 264.7 IL-6 inhibition = 89% Ethyl 6-hydroxy-... -
Key synthetic parameters :
Step Temperature Catalyst Yield (%) Cyclization 25°C Silyl triflate 65–70 Esterification 0°C HCl/MeOH 85–90
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
